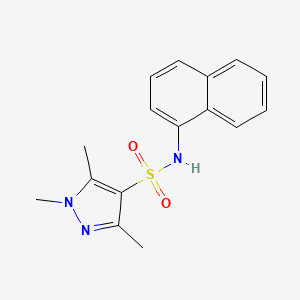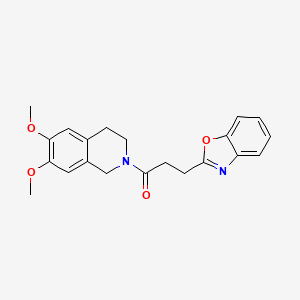
1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with ion channels, specifically the voltage-gated sodium channels. This compound has been shown to selectively inhibit the activity of these channels, leading to a decrease in the influx of sodium ions into the cells. This inhibition of sodium channels has been linked to the compound's potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory properties and has been used in studies investigating the role of ion channels in inflammation. It has also been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol in lab experiments include its high purity and selectivity for voltage-gated sodium channels. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments.
Orientations Futures
There are many potential future directions for the use of 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol in scientific research. One direction is the continued investigation of its potential therapeutic effects for the treatment of various diseases. Another direction is the development of new compounds based on the structure of this compound with improved selectivity and reduced toxicity. Additionally, this compound could be used in studies investigating the role of ion channels in various physiological processes, leading to a better understanding of their function in health and disease.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives could lead to new therapeutic agents and a better understanding of the function of ion channels in various physiological processes.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol involves the reaction of 4-(trifluoromethyl)piperidine with 1,4-dichlorobutane in the presence of sodium hydride and dimethyl sulfoxide. The product is then treated with sodium hydroxide to obtain the final product. This method has been reported to yield a high purity product and has been used in many scientific studies.
Applications De Recherche Scientifique
1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol has been used in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool for studying the function of ion channels and their role in various physiological processes.
Propriétés
IUPAC Name |
1-(4-chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClF3NO3S/c11-5-1-2-8-19(17,18)15-6-3-9(16,4-7-15)10(12,13)14/h16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMYICUZCFEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)S(=O)(=O)CCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)
![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)



